molecular formula C26H19BrN2O2 B4967706 N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide

N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide

Cat. No. B4967706
M. Wt: 471.3 g/mol
InChI Key: WUQRMSLGUXPQSC-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, also known as BNVB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BNVB is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of California, San Francisco. Since then, BNVB has been extensively studied for its biological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves its ability to bind to specific protein targets in cells. This compound has been shown to bind to several proteins, including tubulin, histone deacetylases, and heat shock proteins. By binding to these proteins, this compound can modulate their activity and affect various cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects in other cell types.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide is its high affinity for specific protein targets, which makes it a useful tool for studying the function of these proteins in cells. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments with this compound.

Future Directions

There are several future directions for research on N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability for use in drug discovery. Another area of interest is the identification of additional protein targets for this compound, which could lead to the discovery of new therapeutic uses for the compound. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 2-naphthylamine to form 2-(4-bromophenyl)acetanilide. This intermediate is then reacted with benzoyl chloride to form N-(2-(4-bromophenyl)acetamido)benzamide. Finally, this compound is reacted with 2-naphthyl isocyanate to form the final product, this compound.

Scientific Research Applications

N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in drug discovery, as it has been shown to bind to specific protein targets with high affinity.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN2O2/c27-22-13-10-18(11-14-22)16-24(29-25(30)20-7-2-1-3-8-20)26(31)28-23-15-12-19-6-4-5-9-21(19)17-23/h1-17H,(H,28,31)(H,29,30)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQRMSLGUXPQSC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.